molecular formula C19H13BrN2O3S B187900 3-[2-(4-bromoanilino)-1,3-thiazol-4-yl]-6-methoxy-2H-chromen-2-one CAS No. 324065-01-2

3-[2-(4-bromoanilino)-1,3-thiazol-4-yl]-6-methoxy-2H-chromen-2-one

Cat. No.: B187900
CAS No.: 324065-01-2
M. Wt: 429.3 g/mol
InChI Key: CURNNESEBVYKBB-UHFFFAOYSA-N
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Description

3-[2-(4-bromoanilino)-1,3-thiazol-4-yl]-6-methoxy-2H-chromen-2-one is a complex organic compound with a unique structure that combines a bromoaniline group, a thiazole ring, and a methoxychromenone moiety. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(4-bromoanilino)-1,3-thiazol-4-yl]-6-methoxy-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting a suitable thioamide with a halogenated ketone under acidic conditions.

    Coupling with Bromoaniline: The thiazole intermediate is then coupled with 4-bromoaniline using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

    Formation of the Chromenone Moiety: The final step involves the formation of the chromenone ring by cyclization of the intermediate product under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[2-(4-bromoanilino)-1,3-thiazol-4-yl]-6-methoxy-2H-chromen-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromo group in the compound can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-[2-(4-bromoanilino)-1,3-thiazol-4-yl]-6-methoxy-2H-chromen-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 3-[2-(4-bromoanilino)-1,3-thiazol-4-yl]-6-methoxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting the activity of specific enzymes involved in metabolic pathways.

    Interacting with DNA: Binding to DNA and interfering with replication and transcription processes.

    Modulating Receptor Activity: Acting as an agonist or antagonist to specific receptors, thereby modulating cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(4-Bromoanilino)quinazolin-6-yl]prop-2-enamide
  • 3-(2-(4-Bromoanilino)-2-oxoethyl)-1,3-benzothiazol-3-ium bromide
  • 4-Amino-1-[2-(4-Bromoanilino)-2-oxoethyl]-3,5-dimethyl-4H-1,2,4-triazol-1-ium 4-[(E)-(4-anilinophenyl)diazenyl]benzenesulfonate

Uniqueness

3-[2-(4-bromoanilino)-1,3-thiazol-4-yl]-6-methoxy-2H-chromen-2-one is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications in research and industry.

Properties

CAS No.

324065-01-2

Molecular Formula

C19H13BrN2O3S

Molecular Weight

429.3 g/mol

IUPAC Name

3-[2-(4-bromoanilino)-1,3-thiazol-4-yl]-6-methoxychromen-2-one

InChI

InChI=1S/C19H13BrN2O3S/c1-24-14-6-7-17-11(8-14)9-15(18(23)25-17)16-10-26-19(22-16)21-13-4-2-12(20)3-5-13/h2-10H,1H3,(H,21,22)

InChI Key

CURNNESEBVYKBB-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)OC(=O)C(=C2)C3=CSC(=N3)NC4=CC=C(C=C4)Br

Canonical SMILES

COC1=CC2=C(C=C1)OC(=O)C(=C2)C3=CSC(=N3)NC4=CC=C(C=C4)Br

Key on ui other cas no.

324065-01-2

Origin of Product

United States

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